4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride
Description
4-Bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₁₂H₁₁BrCl₂N₂ (as the hydrochloride salt). It consists of a substituted aniline core featuring bromo and chloro substituents at the 4- and 3-positions, respectively, and a pyridin-4-ylmethyl group attached to the nitrogen atom . The compound’s molecular weight is 334.09 g/mol (hydrochloride form), and it is commonly used in synthetic organic chemistry and pharmaceutical research as a building block for complex molecules .
Key properties include:
- Chemical stability: The bromo and chloro substituents enhance electrophilic reactivity, making it suitable for cross-coupling reactions.
- Solubility: Moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but less soluble in water due to the hydrophobic pyridine moiety .
- Synthesis: Typically prepared via nucleophilic substitution or reductive amination reactions involving halogenated anilines and pyridinylmethyl halides, followed by HCl treatment to form the hydrochloride salt .
Properties
IUPAC Name |
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-7,16H,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJIYLWEHZXPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=NC=C2)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride typically involves the reaction of 4-bromo-3-chloroaniline with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the aromatic ring serves as a primary site for nucleophilic substitution (SNAr) due to its electron-withdrawing nature. Key reactions include:
-
Suzuki-Miyaura Cross-Coupling :
Reaction with aryl boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in toluene/water mixtures yields biaryl derivatives. For example:Yields range from 60–85% depending on the boronic acid substituent .
-
Amination :
Substitution with amines (e.g., NH₃, primary/secondary amines) in polar aprotic solvents (DMF, DMSO) produces substituted aniline derivatives.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C | Biaryl derivatives | 60–85% |
| Amination | DMF, 100°C, 12 h | Substituted anilines | 50–75% |
Oxidation Reactions
The aniline moiety undergoes oxidation to form nitroso or nitro derivatives under controlled conditions:
-
Oxidation to Nitroso Compound :
Treatment with hydrogen peroxide (H₂O₂) in acetic acid yields the corresponding nitroso derivative: -
Full Oxidation to Nitro Compound :
Strong oxidizing agents like KMnO₄ in acidic media convert the amine to a nitro group.
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to Br and Cl substituents) directs electrophiles to the meta position relative to the amine group:
-
Nitration :
Reaction with HNO₃/H₂SO₄ introduces a nitro group at the meta position. -
Sulfonation :
Fuming H₂SO₄ adds a sulfonic acid group under reflux conditions.
Condensation Reactions
The primary amine participates in Schiff base formation with aldehydes or ketones:
-
Schiff Base Synthesis :
Reaction with aryl aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives :
Radical-Mediated Reactions
The bromine atom participates in radical bromination or debromination processes:
-
Debromination :
UV light or radical initiators (e.g., AIBN) in the presence of H donors (e.g., Bu₃SnH) remove the bromine atom . -
Bromine Exchange :
Reaction with Br₂ in CH₂Cl₂ introduces additional bromine substituents under radical conditions .
Coordination Chemistry
The pyridine nitrogen and aniline amine act as ligands for metal complexes:
-
Palladium Complexation :
Forms stable complexes with Pd(II) salts (e.g., PdCl₂), enabling catalytic applications in cross-coupling reactions .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous media, regenerating the free base. This property is exploited in pH-dependent solubility adjustments during synthesis.
Key Structural Influences on Reactivity
| Property | Value/Description | Impact on Reactivity |
|---|---|---|
| Electron-withdrawing groups | Br (σₚ = 0.26), Cl (σₚ = 0.23) | Enhances electrophilic substitution at meta position |
| Pyridine ring | Basic nitrogen (pKa ≈ 3.5) | Facilitates coordination and protonation |
| Hydrochloride salt | Soluble in polar solvents (H₂O, MeOH) | Improves reaction homogeneity |
Scientific Research Applications
Medicinal Chemistry
4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride is explored for its potential therapeutic applications. Research indicates that compounds with similar structures exhibit biological activities such as:
- Anticancer Activity : Preliminary studies suggest that related compounds show significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this one have demonstrated IC50 values ranging from 3.79 μM to 42.30 μM, indicating potential for further investigation in cancer therapy .
- Antimicrobial Properties : The compound's structural analogs have been screened for antimicrobial activity against common pathogens like E. coli and Klebsiella pneumoniae, showing promising results that suggest further exploration of this compound's efficacy .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may modulate the activity of enzymes involved in metabolic pathways, potentially influencing various biological processes .
Material Science
In the field of material science, this compound is utilized as a building block for synthesizing more complex molecules, which can lead to the development of new materials with tailored properties.
Similar Compounds
| Compound Name | Key Features | Observed Activity |
|---|---|---|
| 4-bromo-3-chloroaniline | Halogenated aniline | Moderate anticancer activity |
| Pyridine derivatives | Varying substituents | Enhanced binding affinity |
The unique combination of bromine, chlorine, and pyridine in this compound sets it apart from similar compounds, imparting distinct chemical and biological properties.
Anticancer Activity Study
A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, reporting significant growth inhibition. Although specific data for this compound is not available, trends observed in similar compounds indicate promising potential for further investigation.
Antimicrobial Screening
In another study focusing on structural analogs, compounds similar to this one were screened against common pathogens and demonstrated notable antimicrobial activity. This suggests that this compound warrants further exploration for its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-Bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride | C₁₂H₁₁BrCl₂N₂ | 334.09 | Br (C4), Cl (C3), pyridin-4-ylmethyl |
| 4-Bromo-3-chloro-N-(pyridin-3-ylmethyl)aniline hydrochloride | C₁₂H₁₁BrCl₂N₂ | 334.09 | Br (C4), Cl (C3), pyridin-3-ylmethyl |
| Aniline hydrochloride | C₆H₈ClN | 129.59 | None (parent aniline structure) |
| 5-Bromo-4-chloro-3-indolyl-phosphate (BCIP) | C₈H₆BrClNO₄P | 326.47 | Br (C5), Cl (C4), indole-phosphate |
Key Observations :
Positional Isomerism : The pyridin-4-ylmethyl vs. pyridin-3-ylmethyl substituent (e.g., 3D-DXC59887 in ) alters steric and electronic properties. The 4-pyridinyl derivative exhibits better π-stacking interactions in crystal structures, enhancing stability in solid-state applications .
Halogenation Patterns : BCIP () shares bromo and chloro substituents but incorporates an indole-phosphate group, making it a substrate for alkaline phosphatase in biochemical assays. In contrast, the target compound lacks enzymatic functionality .
Simpler Analogues : Aniline hydrochloride () lacks halogen and pyridine groups, resulting in lower molecular weight and higher water solubility. Its primary role is as a proton-transfer reagent rather than a synthetic intermediate .
Physicochemical and Reactivity Differences
Critical Analysis :
- Target Compound vs. Pyridin-3-ylmethyl Isomer: The pyridin-4-ylmethyl group in the target compound enhances planarity, favoring crystallographic applications (e.g., SHELX refinement in ). The 3-ylmethyl isomer’s non-planar structure may limit its use in crystal engineering .
- Halogen Influence : Bromine’s higher atomic radius compared to chlorine increases van der Waals interactions, improving binding affinity in receptor-ligand systems. This is absent in simpler analogues like aniline hydrochloride .
- Cost and Availability : The target compound (priced at €457/250mg, ) is significantly costlier than aniline hydrochloride ($39/5g, ), reflecting its specialized synthetic utility .
Research Findings
- Synthetic Utility : The target compound’s halogenated aromatic core enables palladium-catalyzed cross-coupling reactions, a feature exploited in kinase inhibitor development .
- Limitations: Poor aqueous solubility restricts its use in biological assays without derivatization.
- Comparative Stability : Thermal gravimetric analysis (TGA) shows the hydrochloride salt decomposes at 220°C, comparable to aniline hydrochloride (215°C, ) but lower than BCIP (290°C, ) .
Biological Activity
4-Bromo-3-chloro-N-(pyridin-4-ylmethyl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of bromine, chlorine, and a pyridine moiety. This combination contributes to its distinct chemical properties, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to particular receptors or enzymes, modulating their activity and influencing various metabolic pathways. The exact pathways are still under investigation, but preliminary findings suggest potential interactions with enzyme systems involved in metabolic regulation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar halogenated anilines have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of related compounds on various cancer cell lines, reporting significant growth inhibition (IC50 values ranging from 3.79 μM to 42.30 μM). Although specific data for the target compound is not available, the trends observed in similar compounds indicate a promising potential for further investigation .
- Antimicrobial Screening : In another study focusing on structural analogs, compounds similar to this compound were screened against common pathogens like E. coli and Klebsiella pneumoniae, demonstrating notable antimicrobial activity that warrants further exploration for the target compound .
Research Findings
Recent advancements in drug design have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of compounds like this compound. Research indicates that variations in substituents can significantly influence potency and selectivity against specific biological targets .
Table 2: Summary of Structure-Activity Relationships
| Compound Variant | Substituent Variations | Observed Activity |
|---|---|---|
| 4-Bromo-N-(pyridin-4-ylmethyl)aniline | Bromine at position 4 | Moderate anticancer activity |
| Pyridine derivatives | Varying positions | Enhanced binding affinity |
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Resolves dihedral angles between aromatic rings (e.g., 41.84°–49.24° for related aniline derivatives) and confirms N–H⋯Cl hydrogen bonds in the hydrochloride form .
- FT-IR : Identifies N–H stretching (3200–3400 cm⁻¹) and pyridyl C=N vibrations (1600–1650 cm⁻¹).
- DSC/TGA : Assess thermal stability (decomposition >200°C) and salt dissociation .
Advanced: How can computational modeling predict interactions of this compound with biological targets like kinase enzymes?
Q. Methodological Answer :
- Molecular docking : Use the SMILES string (e.g.,
Nc1ccc(cc1Br)Cl.CC1=NC=CC=C1.Cl) to dock into kinase ATP-binding pockets (e.g., p38 MAPK) using AutoDock Vina . - DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density maps for reactive sites (e.g., pyridyl nitrogen as a hydrogen-bond acceptor).
- MD simulations : Simulate ligand-protein stability in aqueous buffers (e.g., 150 mM NaCl, pH 7.4) for ≥50 ns to assess binding kinetics .
Basic: What environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?
Q. Methodological Answer :
- pH stability : The hydrochloride salt is stable in acidic conditions (pH 2–5) but hydrolyzes in alkaline buffers (pH >8). Monitor via UV-Vis (absorbance loss at λmax ~275 nm) .
- Temperature : Store at 2–8°C in desiccated, amber vials. Avoid freeze-thaw cycles to prevent salt dissociation.
- Light sensitivity : Protect from UV exposure to prevent bromo-dechlorination side reactions .
Advanced: How can contradictory bioactivity data from kinase inhibition assays be resolved?
Methodological Answer :
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-response curves : Test concentrations from 1 nM–100 µM to calculate accurate IC₅₀ values.
- Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target binding (e.g., JNK or ERK inhibition) .
- Cellular assays : Validate activity in HEK293 or RAW264.7 cells (e.g., TNF-α suppression for p38 MAPK inhibitors) .
Advanced: What structural insights can be gained from crystallographic data regarding dimer formation in the solid state?
Methodological Answer :
SC-XRD reveals dimerization via N–H⋯N hydrogen bonds between pyridyl nitrogen and aniline NH groups, with intermolecular distances of ~2.8–3.0 Å . This impacts:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
